N-[(E)-(4-fluorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide is a pyrimidinecarboxylic acid.
Scientific Research Applications
Synthesis and Spectral Analysis
- Compounds similar to the target molecule have been synthesized using solvent-free methods, indicating efficient and environmentally friendly approaches to creating such chemicals (Thirunarayanan & Sekar, 2013).
Biological Applications
- Some analogs show potent inhibition of transcription factors NF-kappaB and AP-1, which are crucial in regulating immune responses and cellular proliferation (Palanki et al., 2000).
- Derivatives of the compound have been studied for their role in inhibiting nitric oxide production, which is significant in immune responses and inflammation (Jansa et al., 2015).
Medicinal Chemistry
- Several studies have explored the antitumor and antimicrobial properties of compounds structurally similar to the target molecule, highlighting their potential in developing new therapeutic agents (Liu et al., 2016), (Kolisnyk et al., 2015).
Properties
Molecular Formula |
C13H11FN4O3 |
---|---|
Molecular Weight |
290.25 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C13H11FN4O3/c1-18-11(19)6-10(16-13(18)21)12(20)17-15-7-8-2-4-9(14)5-3-8/h2-7H,1H3,(H,16,21)(H,17,20)/b15-7+ |
InChI Key |
RSZUJISUKGMDJN-VIZOYTHASA-N |
Isomeric SMILES |
CN1C(=O)C=C(NC1=O)C(=O)N/N=C/C2=CC=C(C=C2)F |
SMILES |
CN1C(=O)C=C(NC1=O)C(=O)NN=CC2=CC=C(C=C2)F |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C(=O)NN=CC2=CC=C(C=C2)F |
solubility |
16.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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